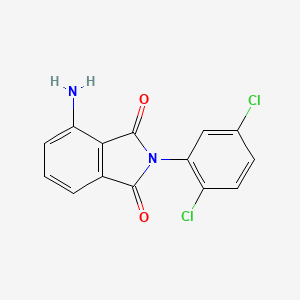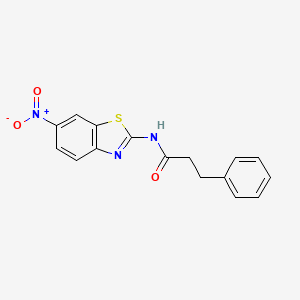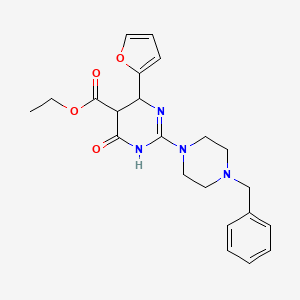![molecular formula C21H25N3O3 B5574572 N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5574572.png)
N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
One study focused on the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds, including modifications of the N-[(3R*,4R*)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]isonicotinamide structure, were shown to have stronger inhibition of human placental aromatase compared to aminoglutethimide, a treatment for hormone-dependent breast cancer. This suggests potential applications in cancer therapy, especially for hormone-dependent cancers (Hartmann & Batzl, 1986).
Antimicrobial and Antiviral Properties
Further research into Piper longum, a plant known for its medicinal properties, led to the isolation of new compounds, including derivatives related to this compound. These compounds exhibited significant anti-HBV (Hepatitis B virus) activity, suggesting potential applications in treating viral infections (Jiang et al., 2013).
Neuropharmacological Effects
Investigations into the neuropharmacological effects of related compounds have uncovered their potential for treating neurological disorders. For instance, the binding characteristics and analgesic activity of stereochemical variants of N-phenylpropanamide derivatives have been explored, indicating their high affinity and selectivity for opioid mu receptors. This research points to the possibility of developing new analgesic medications or treatments for pain management (Wang et al., 1995).
Gastrointestinal Treatments
A study on the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of compounds with potent opioid antagonist activity, primarily targeting gastrointestinal motility disorders. This research suggests that modifications of the this compound structure could yield effective treatments for conditions affecting gastrointestinal function (Zimmerman et al., 1994).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(3R,4R)-3-hydroxy-1-(4-phenylbutanoyl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-19-15-24(20(26)8-4-7-16-5-2-1-3-6-16)14-11-18(19)23-21(27)17-9-12-22-13-10-17/h1-3,5-6,9-10,12-13,18-19,25H,4,7-8,11,14-15H2,(H,23,27)/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGALHLOFALJKRY-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5574498.png)
![2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5574506.png)

![N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B5574521.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B5574522.png)
![(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574526.png)
![(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B5574534.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5574547.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5574563.png)


![5-(2-bromophenyl)-4-[(2-chloro-6-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5574582.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5574605.png)
![(4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5574615.png)
